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Compound of Interest

Compound Name: Neridronate

Cat. No.: B1678199

Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the clinical development of neridronate, with
a particular focus on the termination of its Phase Il clinical trials for the treatment of Complex
Regional Pain Syndrome (CRPS).

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the termination of the Phase Il clinical trials of
neridronate for CRPS?

The two pivotal Phase Il clinical trials, KF7013-02 and KF7013-04, were terminated because a
pre-planned interim futility analysis concluded that the trials were unlikely to meet their primary
endpoint.[1][2][3] This decision was not based on any new safety concerns.[1]

Q2: What was the primary endpoint of the terminated Phase Il trials?

The primary endpoint was to demonstrate the superiority of a cumulative 400 mg intravenous
dose of neridronate versus placebo in reducing CRPS-related pain.[4] This was measured as
the change from baseline to Week 12 in the average pain intensity score, recorded daily by
patients on an 11-point Numeric Rating Scale (NRS).

Q3: What were the results of the interim futility analysis?
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The pooled data from both trials at the interim analysis showed that the difference between
neridronate and placebo in the mean change from baseline for average pain intensity was
0.16 on the 11-point NRS. This did not meet the pre-specified futility threshold of -0.3,
indicating a low probability of the trials achieving a statistically significant result. For trial
KF7013-02, the least squares mean change from baseline in pain scores was -1.23 for the
neridronate group and -0.16 for the placebo group. In trial KF7013-04, the least squares mean
change was -1.28 for neridronate and -1.71 for placebo.

Q4: Were there any safety issues that contributed to the trial termination?

No, the discontinuation of the Phase Il trials was not due to safety concerns. Ongoing
monitoring of safety data did not reveal any new risks, and the safety and tolerability profile of
neridronate was consistent with its known profile.

Q5: Did neridronate show any promise in earlier clinical trials?

Yes, prior to the Phase Il trials, neridronate had shown positive results in earlier studies for
the treatment of CRPS. A randomized, double-blind, placebo-controlled Phase Il study
demonstrated a significant reduction in pain and other CRPS symptoms. These promising
results led to the U.S. Food and Drug Administration (FDA) granting neridronate Breakthrough
Therapy and Fast Track designations.

Troubleshooting Guide: Understanding the
Discrepancy in Clinical Trial Results

Issue: Why did the promising results of earlier neridronate trials not translate to success in the
larger Phase Il studies?

Possible Explanations:

» Patient Population: There may have been differences in the patient populations between the
earlier and later trials. The Phase Il trials (KF7013-02 and KF7013-04) enrolled a broader
population, which may have included patients with more refractory or heterogeneous forms
of CRPS.
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» Placebo Effect: A significant placebo response was observed in the Phase Il trials, which
can make it challenging to demonstrate the efficacy of the active treatment.

 Trial Design: While the fundamental design was similar, subtle differences in trial execution
or patient management across a larger, multi-center international study could have
influenced the outcomes.

o Natural History of the Disease: The variability in the natural progression of CRPS could have
contributed to the lack of a clear treatment effect in the larger trials.

Quantitative Data Summary

Table 1: Key Efficacy Data from Terminated Phase Il Trials (Interim Analysis)

Parameter Neridronate Group Placebo Group Futility Threshold

Pooled Mean Change
from Baseline in Pain Not specified Not specified >-0.3
Score (11-point NRS)

Pooled Difference vs.
Placebo (11-point 0.16
NRS)

Trial KF7013-02: LS
Mean Change from -1.23 (0.310) -0.16 (0.305)
Baseline (SE)

Trial KF7013-04: LS
Mean Change from -1.28 (0.270) -1.71 (0.268)
Baseline (SE)

NRS: Numeric Rating Scale; LS Mean: Least Squares Mean; SE: Standard Error **

Table 2: Efficacy Data from a Preceding Successful Phase Il Trial
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Neridronate Group Placebo Group

Parameter p-value
(n=41) (n=37)
Mean VAS Score at
31.9+233 52.3+27.8 0.0003
Day 30 (mm)
Patients with >50%
65.9% 29.7% 0.0017

VAS Reduction

VAS: Visual Analogue Scale **
Experimental Protocols
Terminated Phase Il Trials (KF7013-02 & KF7013-04)

o Study Design: These were randomized, double-blind, placebo-controlled, parallel-group,
multicenter trials.

o Participants: Adults (=18 years) with a diagnosis of CRPS according to the Budapest clinical
criteria, with a disease duration of 2 years or less and a baseline average pain intensity
score of 24 on an 11-point NRS.

« Intervention: Participants were randomized to receive either four intravenous infusions of 100
mg neridronic acid or a matching placebo over 10 days.

o Primary Outcome: The primary efficacy endpoint was the change from baseline to Week 12
in the weekly average of the daily pain intensity score (11-point NRS).

e Secondary Outcomes: Included assessments of pain response, changes in edema, and
dynamic mechanical allodynia.

Visualizations
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Caption: Logical flow leading to the termination of neridronate Phase lll trials.
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Caption: Simplified signaling pathway for neridronate's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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